molecular formula C12H14N2O6 B1473775 Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate CAS No. 1381944-43-9

Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate

Cat. No. B1473775
CAS RN: 1381944-43-9
M. Wt: 282.25 g/mol
InChI Key: LHVJHRILVDYQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate, also known as MENB, is an organic compound consisting of a methyl group attached to a nitrobenzoic acid. It is a white, crystalline solid with a melting point of about 150°C. MENB is a versatile organic compound that has been used in a variety of scientific research applications, including drug synthesis and drug delivery.

Scientific Research Applications

Pharmaceutical Research

Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its nitro group is a key functional group in pharmacology, often involved in drug action mechanisms . The compound’s structure allows for the creation of derivatives that can be tested for therapeutic activity, such as antibacterial, antifungal, or anti-inflammatory properties.

Agricultural Chemistry

In agriculture, this compound could be explored for the development of novel agrochemicals. Its potential to form stable complexes with metals could be beneficial in creating pesticides or fertilizers that release nutrients slowly and efficiently .

Material Science

The nitro group in Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate can be reduced to an amine, which can then be used to create polymers or resins with specific properties like enhanced thermal stability or unique adhesive characteristics .

Environmental Science

This compound may be used in environmental science research to study the degradation of nitroaromatic compounds in the environment. Understanding its breakdown could help in assessing the environmental impact of similar compounds and aid in the development of bioremediation strategies .

Energy Sector

Research into the energy applications of Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate could involve its use in the synthesis of new materials for energy storage devices. The compound’s structural features might be advantageous in creating components for batteries or supercapacitors .

Industrial Processes

In industrial chemistry, this compound’s reactivity with various reagents can be harnessed to synthesize dyes, pigments, or other intermediates used in manufacturing processes. Its ability to undergo a range of reactions makes it a valuable precursor in synthetic organic chemistry .

Analytical Chemistry

Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical methods .

Chemical Education

Lastly, due to its interesting chemical properties, this compound can serve as an excellent teaching tool in chemical education, demonstrating various organic reactions and synthesis techniques to students .

properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-9-5-4-8(12(16)19-2)6-10(9)14(17)18/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJHRILVDYQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743036
Record name Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate

CAS RN

1381944-43-9
Record name Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.